molecular formula C9H6Br3FO2 B8214382 Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate

Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate

Cat. No.: B8214382
M. Wt: 404.85 g/mol
InChI Key: HTSSOOQGLUADJQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and methyl ester functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of a fluorobenzoate derivative followed by the introduction of a dibromomethyl group. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of catalysts and solvents that enhance the reaction efficiency and yield is also common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The dibromomethyl group can be reduced to a methyl group under specific conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reducing the dibromomethyl group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while reduction reactions can produce methyl-substituted benzoates.

Scientific Research Applications

Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 4-bromo-2-fluorobenzoate
  • Methyl 4-bromo-2-(trifluoromethyl)benzoate

Comparison: Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate is unique due to the presence of both dibromomethyl and fluorine substituents on the benzene ring This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding

Properties

IUPAC Name

methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3FO2/c1-15-9(14)7-5(8(11)12)2-4(10)3-6(7)13/h2-3,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSSOOQGLUADJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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